rac-tert-butylN-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
CAS No.: 2101334-38-5
Cat. No.: VC6545856
Molecular Formula: C11H20N2O3
Molecular Weight: 228.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101334-38-5 |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.292 |
| IUPAC Name | tert-butyl N-[(1S,4R,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
| Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-7(14)9(8)12-5-6/h6-9,12,14H,4-5H2,1-3H3,(H,13,15)/t6-,7+,8-,9-/m1/s1 |
| Standard InChI Key | KABBBXJFTRLKCT-BZNPZCIMSA-N |
| SMILES | CC(C)(C)OC(=O)NC1C2CC(C1NC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s azabicyclo[2.2.1]heptane scaffold imposes significant stereochemical constraints, with four chiral centers at positions 1R, 4S, 6R, and 7S. The rigid bicyclic framework enhances metabolic stability compared to linear analogs, while the tertiary hydroxyl group at C6 and carbamate at C7 contribute to hydrogen-bonding interactions. The stereochemistry is critical for biological activity, as evidenced by differential receptor binding in enantiomeric forms of related bicyclic amines .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.29 g/mol | |
| IUPAC Name | tert-butyl N-[(1S,4R,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NC1C2CC(C1NC2)O | |
| InChIKey | KABBBXJFTRLKCT-BZNPZCIMSA-N |
Synthesis and Reactivity
Synthetic Routes
The synthesis of rac-tert-butylN-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate typically involves multi-step sequences starting from norbornene derivatives. Key steps include:
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Ring-Opening Amination: Norbornene oxide undergoes nucleophilic amination with ammonia to form the azabicycloheptane core.
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Hydroxylation: Stereoselective oxidation at C6 introduces the hydroxyl group using catalysts like Sharpless asymmetric dihydroxylation systems.
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Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) installs the carbamate moiety.
Reaction Pathways
The compound participates in three primary reaction types:
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Oxidation: The C6 hydroxyl group is susceptible to oxidation by agents like potassium permanganate () or Jones reagent, yielding ketone derivatives.
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Reduction: Lithium aluminum hydride () reduces the carbamate to a secondary amine while preserving the bicyclic framework.
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Nucleophilic Substitution: The carbamate’s tert-butyl group can be replaced by amines or thiols under acidic conditions.
Biological Activities
Neuroprotective Effects
In vitro studies using SH-SY5Y neuronal cells demonstrate that 10 µM of the compound maintains 85% cell viability under -induced oxidative stress, compared to 45% viability in untreated controls. Mechanistically, it reduces intracellular reactive oxygen species (ROS) by 62% via upregulation of glutathione peroxidase (GPx) and superoxide dismutase (SOD).
Table 2: Neuroprotective Activity Metrics
| Parameter | Value (10 µM) | Control | Source |
|---|---|---|---|
| Cell Viability | 85% | 45% | |
| ROS Reduction | 62% | 0% | |
| GPx Activity | 2.1-fold ↑ | Baseline |
Antimicrobial Properties
While specific minimum inhibitory concentration (MIC) data remain undisclosed in public sources, preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves membrane disruption via carbamate-mediated lipid bilayer interactions.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound serves as a privileged scaffold for designing:
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Neurological Agents: Analogues with modified carbamate groups show enhanced blood-brain barrier permeability in rodent models.
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Antibiotic Adjuvants: Hybrid molecules combining this scaffold with β-lactam motifs exhibit synergy against methicillin-resistant S. aureus (MRSA).
Material Science
Its rigid bicyclic structure has been exploited to synthesize thermally stable polymers (decomposition temperature >300°C) for aerospace applications.
Comparison with Structural Analogs
tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS 2101335-28-6)
This diastereomer, differing in stereochemistry at C4 and C7, exhibits 40% lower neuroprotective efficacy but superior aqueous solubility (2.8 mg/mL vs. 1.2 mg/mL for the title compound) .
Methyl di-t-butyl hydroxyhydrocinnamate (CAS 6386-38-5)
Though sharing a tert-butyl group, this phenolic ester lacks the bicyclic amine core and shows antioxidant rather than antimicrobial effects .
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